5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Description
Properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrClNO2S/c15-10-1-2-13(16)12(9-10)14(18)17-5-8-20-11-3-6-19-7-4-11/h1-2,9,11H,3-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVKMWWEHRFVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=C(C=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Chlorination: The benzene ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the desired positions.
Amidation: The resulting bromo-chloro benzene derivative is then subjected to amidation with an appropriate amine to form the benzamide core.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxan-4-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified benzamide derivatives with reduced functional groups.
Substitution: New derivatives with different substituents replacing the bromine or chlorine atoms.
Scientific Research Applications
5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The oxan-4-ylsulfanyl group may also play a role in its activity by interacting with thiol-containing enzymes or proteins.
Comparison with Similar Compounds
Structural and Functional Analysis
Target Compound vs. Coumarin Derivative (CAS 328253-31-2) :
- The coumarin group in the latter introduces fluorescence and planar aromaticity, which may enhance DNA intercalation or protein binding . In contrast, the oxan-4-ylsulfanyl group in the target compound likely improves metabolic stability and solubility due to its tetrahedral geometry and moderate polarity.
Target Compound vs. The oxan-4-ylsulfanyl group, however, may confer better membrane permeability due to its lipophilic character.
Target Compound vs. Sulfonamide-Benzothiadiazole Derivative (CAS 150355-01-4) :
- The sulfonamide and benzothiadiazole groups in the latter compound () are electron-withdrawing, which could stabilize negative charges in enzymatic pockets. The target compound’s sulfanyl-ethyl group offers flexibility, possibly enabling adaptation to diverse binding sites .
Target Compound vs. Thienylmethylthio Derivatives (): Thiophene-containing analogs (e.g., N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide) leverage sulfur’s electronegativity and aromaticity for enhanced receptor affinity. The target compound’s tetrahydropyran group may reduce oxidative metabolism compared to thiophene .
Biological Activity
The compound 5-bromo-2-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a derivative of benzamide that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of This compound is . The compound features a bromine atom at the 5-position, a chlorine atom at the 2-position, and a sulfanyl group attached to an oxane ring. This unique structure may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 335.64 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
| CAS Number | 1172919-34-4 |
Anticancer Activity
Recent studies suggest that compounds with similar structures exhibit promising anticancer properties. For instance, benzamide derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A study focusing on related benzamide derivatives demonstrated that modifications in the halogen substituents significantly influenced their cytotoxicity against various cancer cell lines. The presence of bromine and chlorine in This compound is hypothesized to enhance its activity compared to non-halogenated counterparts.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Benzamide Derivative A | MCF-7 | 15.3 |
| Benzamide Derivative B | HeLa | 12.7 |
| This compound | A549 | TBD |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that certain benzamide derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases.
A specific study highlighted the protective effects of benzamide derivatives against glutamate-induced toxicity in neuronal cell lines, suggesting that This compound may exhibit similar protective effects due to its structural similarities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives. Modifications at specific positions on the benzene ring or alterations in the side chains can significantly impact potency and selectivity.
Case Study: SAR Analysis
In a recent investigation, researchers synthesized various analogs of benzamide derivatives, including those with different halogen substitutions. The study revealed that the introduction of electron-withdrawing groups (like Br and Cl) at specific positions enhanced binding affinity to target proteins involved in cancer progression.
Table 3: Summary of SAR Findings
| Modification | Activity Change |
|---|---|
| Bromine at Position 5 | Increased potency |
| Chlorine at Position 2 | Moderate potency |
| Oxane Sulfanyl Group | Enhanced solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
